2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid
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Overview
Description
2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid is a heterocyclic compound that features a benzo-oxazine core structure
Mechanism of Action
Target of Action
It has been reported that similar compounds have shown potent antioxidant activities . Antioxidants typically target reactive oxygen species (ROS) in the body, neutralizing them to prevent cellular damage.
Mode of Action
They do this by donating an electron to the ROS, rendering them harmless and preventing them from causing cellular damage .
Biochemical Pathways
The compound is likely involved in the body’s oxidative stress response pathways. By neutralizing ROS, it helps to maintain the balance of these species within cells, preventing oxidative stress and the associated damage to cellular components .
Result of Action
As a potent antioxidant, this compound can help to protect cells from the damaging effects of ROS. This includes preventing damage to cellular components such as proteins, lipids, and DNA, which can lead to cell death and contribute to various diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effects, while certain conditions, such as high temperatures or pH extremes, may affect its stability. Additionally, the presence of certain enzymes or transport proteins can influence its absorption and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorobenzoic acid with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated systems can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo-oxazine derivatives.
Scientific Research Applications
2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid
- 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)butanoic acid
Uniqueness
Compared to similar compounds, 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid has a unique combination of structural features that confer specific reactivity and biological activity.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-2-8-7(3-6)12(4-9(13)14)5-10(15)16-8/h1-3H,4-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDGDNUEKOXTSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=C(N1CC(=O)O)C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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